

Spectroscopic comparison of 2-Methyl-4-nitroaniline and 4-Methyl-2-nitroaniline

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Compound of Interest

Compound Name: 2-Methyl-4-nitroaniline

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A Spectroscopic Comparison of 2-Methyl-4-nitroaniline and 4-Methyl-2-nitroaniline

This guide provides a detailed spectroscopic comparison of two isomeric aromatic compounds, **2-Methyl-4-nitroaniline** and 4-Methyl-2-nitroaniline. The objective is to offer researchers, scientists, and drug development professionals a comprehensive analysis of their spectral characteristics, supported by experimental data and protocols. The positional isomerism of the methyl and nitro groups on the aniline scaffold leads to distinct differences in their spectroscopic signatures, which are critical for their identification and characterization.

Molecular Structures

The key to understanding the spectroscopic differences lies in the distinct molecular structures of the two isomers.

- **2-Methyl-4-nitroaniline:** In this isomer, the methyl group is positioned ortho to the amino group, and the nitro group is in the para position.
- **4-Methyl-2-nitroaniline:** Conversely, in this isomer, the methyl group is para to the amino group, and the nitro group is in the ortho position.

These structural variations influence the electronic environment of the atoms and bonds within the molecules, giving rise to unique spectral data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Methyl-4-nitroaniline** and **4-Methyl-2-nitroaniline**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

¹H NMR Spectroscopy Data

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Compound	Chemical Shift (δ , ppm) and Multiplicity	Solvent
2-Methyl-4-nitroaniline	7.89 (d), 7.88 (dd), 6.66 (d), 6.49 (s, NH ₂), 2.13 (s, CH ₃)[1]	DMSO-d ₆
4-Methyl-2-nitroaniline	7.26 (d), 7.06 (dd), 6.80 (d), 3.84 (s, NH ₂), 2.44 (s, CH ₃)[2]	CDCl ₃

¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Compound	Chemical Shift (δ , ppm)	Solvent
2-Methyl-4-nitroaniline	Data not readily available in search results.	-
4-Methyl-2-nitroaniline	145.1, 135.9, 130.2, 125.4, 118.9, 115.6, 20.4[3]	DMSO-d ₆

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Compound	Key Absorption Bands (cm ⁻¹)	Interpretation
2-Methyl-4-nitroaniline	3480, 3370 (N-H stretching), 1580, 1310 (NO ₂ stretching)[4] [5]	Presence of amino and nitro groups.
4-Methyl-2-nitroaniline	3480, 3360 (N-H stretching), 1620, 1575, 1340 (NO ₂ stretching)[6][7]	Presence of amino and nitro groups.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers have the same molecular weight.[8][9]

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
2-Methyl-4-nitroaniline	152[8]	106, 77, 79, 94[8]
4-Methyl-2-nitroaniline	152[10]	135, 106, 92, 77

UV-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Compound	λ _{max} (nm)	Solvent
2-Methyl-4-nitroaniline	385[11]	Ethanol
4-Methyl-2-nitroaniline	295, 410[12]	Ethanol

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[13]
- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with the analyte's signals.[13]
- ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[13]
- ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[13]
- Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference.[13]

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[13]
- Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.
- Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
- Data Processing: Perform a background correction and identify the characteristic absorption bands.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

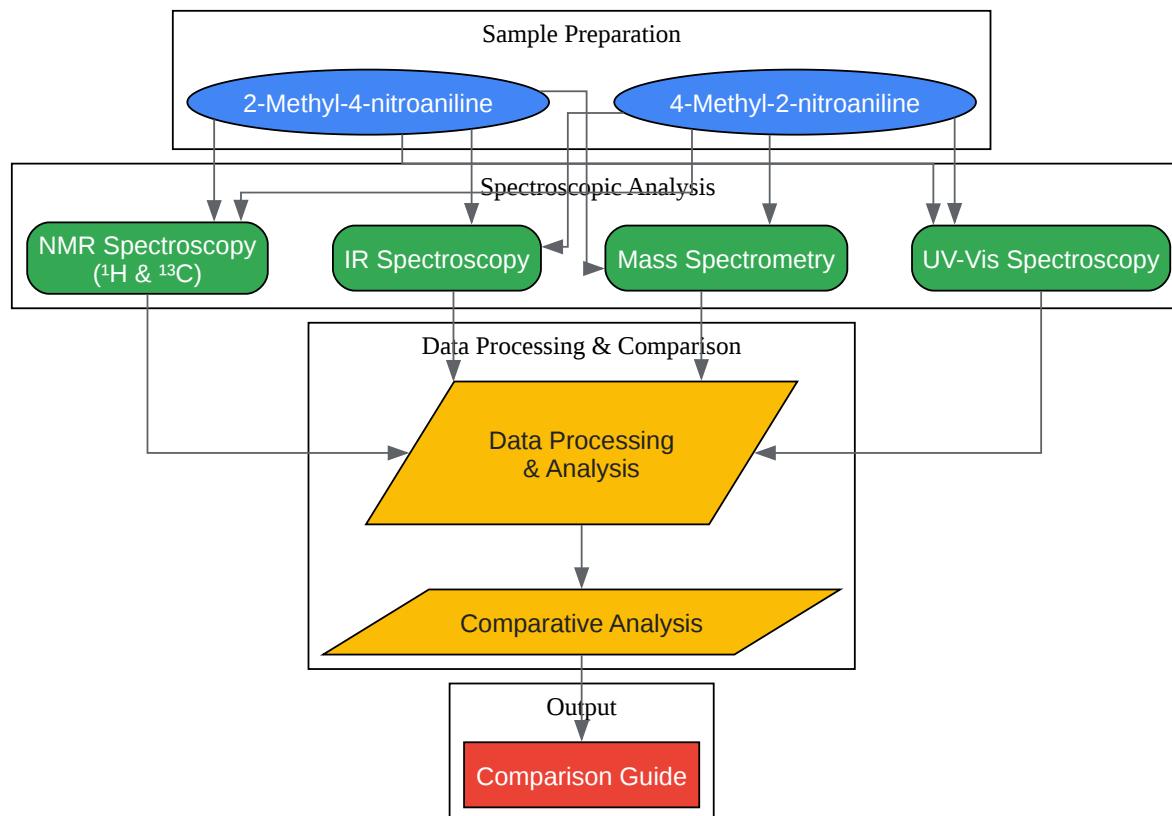
- Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition: Introduce the sample into the ion source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). Acquire the mass spectrum over a suitable m/z range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

UV-Visible (UV-Vis) Spectroscopy

- Instrumentation: A UV-Vis spectrophotometer.
- Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol).
- Data Acquisition: Record the absorbance spectrum over a specific wavelength range (e.g., 200-800 nm).
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of the two isomers.



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Caption: Experimental workflow for spectroscopic comparison.

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